![molecular formula C72H48 B1661916 [12]环并对苯二烯 CAS No. 1092522-75-2](/img/structure/B1661916.png)

[12]环并对苯二烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

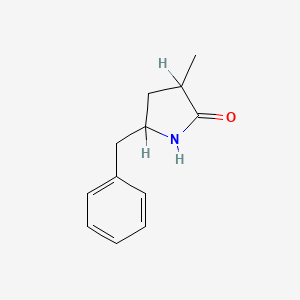

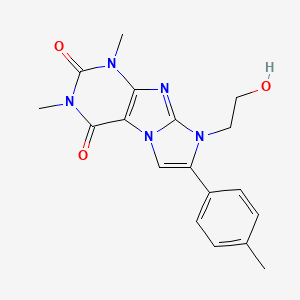

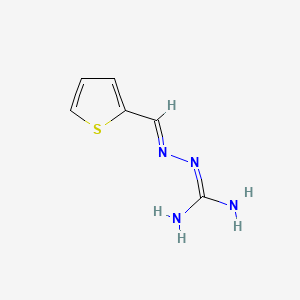

“12Cycloparaphenylene” is a molecule that consists of several benzene rings connected by covalent bonds in the para positions to form a hoop- or necklace-like structure . It can be considered as the smallest possible armchair carbon nanotube, and is a type of carbon nanohoop . The molecule is strained, and the strain increases as the number of units decreases .

Synthesis Analysis

The synthesis of “12Cycloparaphenylene” has been a challenging task due to the ring strain incurred from forcing benzene rings out of planarity . The first synthesis of “12Cycloparaphenylene” was reported in 2008 . The synthesis involved a sequence of stepwise macrocyclization using Pd and Ni catalysts followed by aromatization of L-shaped cyclohexane units .Molecular Structure Analysis

The normal configuration of each phenylene element would be planar, with the bonds in the para position pointing opposite to each other in a straight line . Therefore, the “12Cycloparaphenylene” molecule is strained, and the strain increases as the number of units decreases .Chemical Reactions Analysis

“12Cycloparaphenylene” molecules have unique properties resulting from their distorted and strained aromatic hoop structures . Depending on the reaction conditions for reductive aromatization, either a hexaphenylbenzene cyclohexamer or its C2-symmetric congener was obtained .Physical And Chemical Properties Analysis

“12Cycloparaphenylene” is a new class of carbonaceous porous solids with the uniform structure of an all-benzene surface . It has unique adsorption properties due to its shape and highly nonpolar surface . As the size of the CPP decreases the HOMO-LUMO gap also decreases .科学研究应用

[12]Cycloparaphenylene: A Comprehensive Analysis of Scientific Research Applications

Nanotechnology and Material Science: [12]Cycloparaphenylene (CPP) molecules have been studied for their potential applications in nanotechnology, particularly in the context of molecular nanohoops. Researchers have used tip-enhanced Raman spectroscopy (TERS) to investigate the adsorption configurations and structural deformations of CPP molecules on metal substrates .

Synthetic Chemistry: The selective synthesis of [12]CPP has been a subject of interest due to its potential to attenuate the build-up of strain energy during macrocyclization, which is a critical aspect in the synthesis of carbon nanotubes and related nanostructures .

Molecular Electronics: π-extended [12]CPP derivatives have been synthesized from a kinked triangular macrocycle, showcasing the versatility of CPP in creating various molecular structures that could be used in molecular electronics .

Optoelectronics: The dynamic, size-dependent properties of [5]-[12]CPP have implications for optoelectronic applications. The ability to control the size of CPP rings allows for tuning their electronic properties, which is crucial for developing new optoelectronic materials .

安全和危害

The safety and hazards of “12Cycloparaphenylene” are not explicitly mentioned in the retrieved papers.

未来方向

“12Cycloparaphenylene” molecules have attracted broad interests due to their unique properties resulting from the distorted and strained aromatic hoop structures . They are envisioned as precursors for a concise bottom-up synthesis of carbon nanobelts, i.e., ultrashort carbon nanotubes . This strategy can pave the way for new conceptual approaches of a solution-based bottom-up synthesis of carbon nanotubes .

作用机制

Target of Action

12Cycloparaphenylene (CPP) is a fascinating class of polycyclic aromatic hydrocarbons . It is a cyclic fragment of carbon nanotubes, consisting of 12 para-linked benzene rings . The primary targets of 12CPP are not biological entities but rather other chemical structures. Specifically, 12CPP has been shown to interact with a variety of molecules with convex surfaces through π–π interactions .

Mode of Action

The interaction of 12CPP with its targets is primarily through π–π interactions . For example, a dication of 5cycloparaphenylene (5CPP2+) was selectively encapsulated by neutral 10CPP to form the shortest double-layer carbon nanotube, 10CPP⊃5CPP2+ . This complex formation significantly lowered the HOMO and HOMO−1 energies derived from CPP and increased the LUMO and LUMO+1 energies derived from CPP2+ .

Biochemical Pathways

As a non-biological molecule, 12Its unique structural properties have intrigued synthetic chemists, theoreticians, supramolecular chemists, and materials scientists alike . Its strained and distorted aromatic systems and radially oriented p orbitals have led to size-dependent optical and electronic properties .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 12CPP are not well-studied, as it is primarily used in materials science and not in biological systems. Therefore, its impact on bioavailability is currently unknown.

Result of Action

The molecular and cellular effects of 12CPP’s action are primarily observed in its interactions with other chemical structures. For instance, when 12CPP interacts with 5CPP2+, it forms a complex that exhibits unique electronic properties . Additionally, 12CPP has been found to deform severely into two types of adsorption configurations when adsorbed on the anisotropic Ag (110) surface .

Action Environment

The action, efficacy, and stability of 12CPP can be influenced by environmental factors such as reaction conditions. For example, the synthesis of π-extended 12CPP derivatives from a kinked triangular macrocycle can result in either a hexaphenylbenzene cyclohexamer or its C2-symmetric congener, depending on the reaction conditions for reductive aromatization .

属性

IUPAC Name |

tridecacyclo[44.2.2.22,5.26,9.210,13.214,17.218,21.222,25.226,29.230,33.234,37.238,41.242,45]doheptaconta-1(48),2(72),3,5(71),6(70),7,9(69),10(68),11,13(67),14(66),15,17(65),18(64),19,21(63),22(62),23,25(61),26,28,30,32,34,36,38,40,42,44,46,49,51,53,55,57,59-hexatriacontaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H48/c1-2-50-4-3-49(1)51-5-7-53(8-6-51)55-13-15-57(16-14-55)59-21-23-61(24-22-59)63-29-31-65(32-30-63)67-37-39-69(40-38-67)71-45-47-72(48-46-71)70-43-41-68(42-44-70)66-35-33-64(34-36-66)62-27-25-60(26-28-62)58-19-17-56(18-20-58)54-11-9-52(50)10-12-54/h1-48H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFTYBVDGIFJMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC=C1C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)C1=CC=C(C=C1)C1=CC=C(C=C1)C1=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H48 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693722 |

Source

|

| Record name | [12]Cycloparaphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

913.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[12]Cycloparaphenylene | |

CAS RN |

1092522-75-2 |

Source

|

| Record name | [12]Cycloparaphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

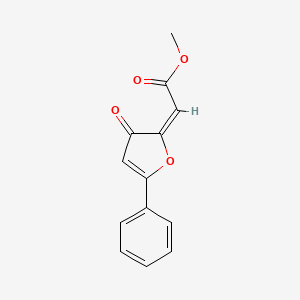

![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;oxalic acid](/img/structure/B1661852.png)